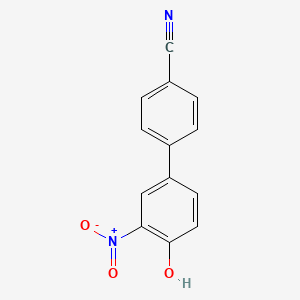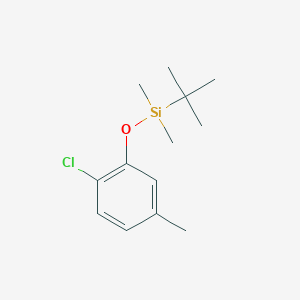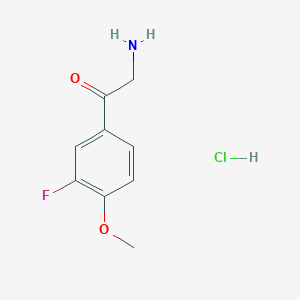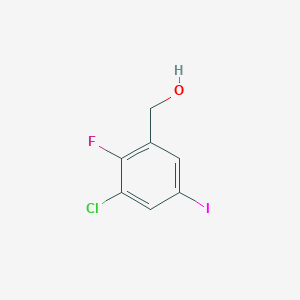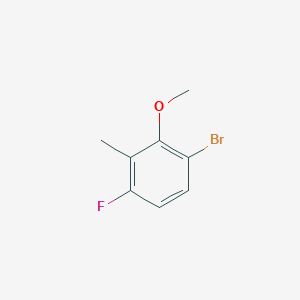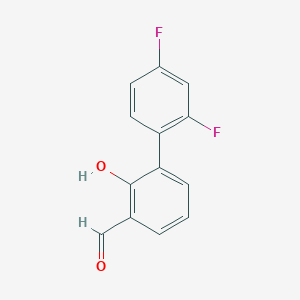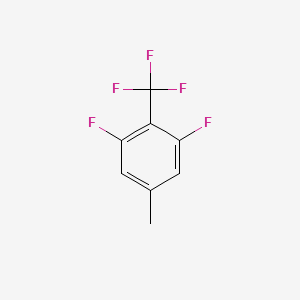
3,5-Difluoro-4-(trifluoromethyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-(trifluoromethyl)toluene is an organic compound with the chemical formula C7H5F5. It is a colorless liquid that is insoluble in water. It is a versatile compound that has found many uses in both research and industrial applications. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. In addition, it has been studied for its potential use in medical applications, such as drug delivery and drug targeting.
Mécanisme D'action
3,5-Difluoro-4-(trifluoromethyl)toluene is a versatile compound that can be used in a variety of ways. It is a colorless liquid that is insoluble in water, and it can be used as a reagent in organic synthesis. It can also be used as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. Its mechanism of action is not fully understood, but it is thought to act as a catalyst in certain reactions, and as a solvent in others.
Biochemical and Physiological Effects
3,5-Difluoro-4-(trifluoromethyl)toluene has been studied for its potential use in medical applications, such as drug delivery and drug targeting. It has been found to have a range of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of gene expression, and the modulation of protein-protein interactions. In addition, it has been shown to have antimicrobial and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Difluoro-4-(trifluoromethyl)toluene has several advantages for laboratory experiments. It is a colorless liquid that is insoluble in water, which makes it easy to use and handle. It has a low boiling point, which makes it suitable for use in a variety of experiments. In addition, it is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. However, it also has some limitations. It can be toxic if not handled properly, and it is flammable.
Orientations Futures
The potential applications of 3,5-Difluoro-4-(trifluoromethyl)toluene are still being explored. Future research could focus on its use in medical applications, such as drug delivery and drug targeting. It could also be studied for its potential use as a catalyst in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. In addition, further research could be done on its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Méthodes De Synthèse
3,5-Difluoro-4-(trifluoromethyl)toluene can be synthesized by several methods. The most common method is the reaction of 3,5-dichloro-4-(trifluoromethyl)toluene with silver fluoride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3,5-difluoro-4-(trifluoromethyl)toluene and hydrofluoric acid. Another method involves the reaction of 3,5-dichloro-4-(trifluoromethyl)toluene with potassium fluoride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3,5-difluoro-4-(trifluoromethyl)toluene and potassium chloride.
Applications De Recherche Scientifique
3,5-Difluoro-4-(trifluoromethyl)toluene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. In addition, it has been studied for its potential use in medical applications, such as drug delivery and drug targeting.
Propriétés
IUPAC Name |
1,3-difluoro-5-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-2-5(9)7(6(10)3-4)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSIOIORHUNYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(trifluoromethyl)toluene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

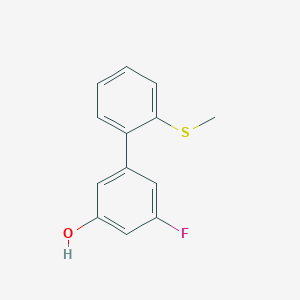
![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile](/img/structure/B6322031.png)
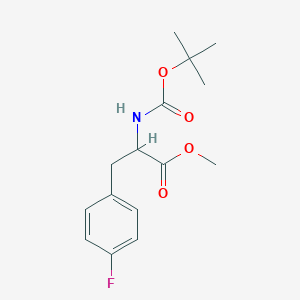
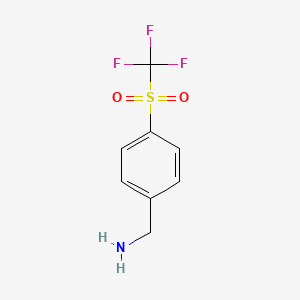
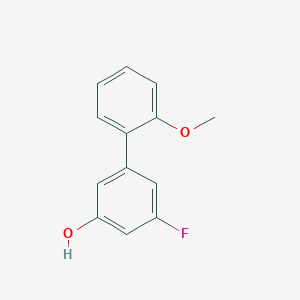
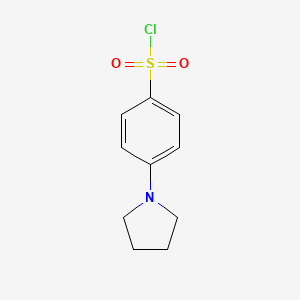
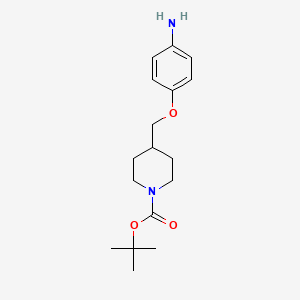
![4-Benzyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B6322072.png)
